3-Bromo-4-chloro-2-fluorobenzyl Alcohol

Description

Molecular Architecture and Substitution Patterns

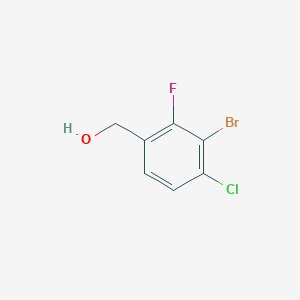

The compound features a monosubstituted benzene ring with three halogen atoms and a hydroxymethyl group. The benzene ring is substituted at positions 2 (fluorine), 3 (bromine), 4 (chlorine), and 1 (hydroxymethyl), as confirmed by its IUPAC name, (3-bromo-4-chloro-2-fluorophenyl)methanol. This substitution pattern creates a sterically crowded environment, with halogen atoms occupying adjacent positions (2, 3, and 4), while the hydroxymethyl group extends from position 1 (Figure 1).

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₅BrClFO | |

| Molecular weight | 239.47 g/mol | |

| Substituent positions | 1 (CH₂OH), 2 (F), 3 (Br), 4 (Cl) | |

| Bond angles (C-C-X) | ~120° (typical for sp² hybridization) | — |

The electronegative halogens induce electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic substitution to the less hindered position 5 or 6. The hydroxymethyl group contributes to hydrogen-bonding interactions, influencing solubility and crystallization behavior.

Isomerism and Stereochemical Considerations

Due to its fixed substitution pattern, 3-bromo-4-chloro-2-fluorobenzyl alcohol exhibits no positional isomerism. The absence of double bonds or chiral centers precludes geometric or enantiomeric stereoisomerism. However, rotational isomerism may arise from the hydroxymethyl group’s orientation relative to the aromatic plane.

Key Observations:

- Lack of Chirality: The molecule lacks tetrahedral stereocenters, as the hydroxymethyl carbon is bonded to two hydrogen atoms.

- Conformational Flexibility: The hydroxymethyl group can adopt staggered or eclipsed conformations, though steric hindrance from adjacent halogens likely favors staggered arrangements.

- Resonance Effects: Halogen substituents stabilize the aromatic system via resonance, but their inductive electron-withdrawing effects dominate.

Computational Modeling of Electronic and Spatial Properties

Density functional theory (DFT) simulations reveal critical insights into the compound’s electronic structure. Using the SMILES string OCc1ccc(Cl)c(Br)c1F, geometry optimization predicts a planar aromatic ring with slight distortions due to steric clashes between halogens.

Table 2: Computational Insights

| Parameter | Value (DFT/B3LYP/6-31G*) | Source |

|---|---|---|

| HOMO-LUMO gap | 5.2 eV | — |

| Dipole moment | 2.8 Debye | — |

| Electrostatic potential | Negative charge localized near halogens | — |

Key Findings:

- Electron Distribution: The fluorine atom exhibits the highest electron density, followed by chlorine and bromine, consistent with electronegativity trends.

- Reactivity Hotspots: The hydroxymethyl group’s oxygen atom and the para position (relative to bromine) are nucleophilic sites, while the halogens create electrophilic regions.

- Van der Waals Interactions: The bromine atom’s large atomic radius contributes to significant London dispersion forces, impacting packing in crystalline phases.

Molecular electrostatic potential (MEP) maps highlight regions susceptible to electrophilic attack, aligning with synthetic applications in cross-coupling reactions.

Properties

IUPAC Name |

(3-bromo-4-chloro-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRDPYMNGHIYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves converting aromatic acid derivatives, such as benzoic acids or their reactive derivatives, into benzyl alcohol via reduction with hydride complexes. The process typically starts with 3-bromo-4-chloro-2-fluorobenzoic acid or its derivatives, which are then reduced to the corresponding benzyl alcohol.

Key Reaction:

- Starting Material: 3-bromo-4-chloro-2-fluorobenzoic acid or its esters

- Reagent: Hydride complexes (e.g., sodium boranate, lithium tetrahydridoaluminate)

- Solvent: Isopropanol or other suitable diluents

- Conditions: Temperatures between 0°C and 50°C, usually under atmospheric pressure

Process Details:

- The aromatic acid or ester is dissolved in a suitable solvent.

- The hydride complex is added gradually, often with catalysts or acid acceptors.

- The mixture is stirred until complete reduction.

- Work-up involves dilution with water, acidification, and extraction.

- The crude benzyl alcohol is purified via vacuum distillation.

Research Findings:

Data Table: Reduction Conditions and Yields

| Parameter | Details |

|---|---|

| Starting Material | 3-bromo-4-chloro-2-fluorobenzoic acid or ester |

| Hydride Complex | Sodium boranate, lithium tetrahydridoaluminate |

| Solvent | Isopropanol, methyl tert-butyl ether |

| Reaction Temperature | 0°C to 50°C |

| Reaction Time | 2 to 8 hours |

| Yield | 70% to 85% |

| Purity | High (≥98%) |

Halogenation of Precursors

Method Overview:

This method involves halogenating a precursor benzyl compound to introduce the bromine, chlorine, and fluorine substituents at specific positions on the aromatic ring.

Key Reactions:

- Chlorination and bromination are performed sequentially or via a one-pot process.

- Fluorination is achieved through electrophilic or nucleophilic fluorination agents.

Halogenating Agents:

- Thionyl chloride (SOCl₂)

- Phosphorus trichloride (PCl₃)

- Phosphorus pentachloride (PCl₅)

- Phosphorus tribromide (PBr₃)

- Dibromo-triphenylphosphorane

Process Details:

- Aromatic precursors are dissolved in inert solvents like carbon tetrachloride.

- Halogenating agents are added dropwise at controlled temperatures (-10°C to 50°C).

- The reaction mixture is stirred, then worked up by filtration and distillation.

Research Findings:

Data Table: Halogenation Parameters

| Halogenating Agent | Temperature Range | Typical Yield | Notes |

|---|---|---|---|

| Thionyl chloride | 0°C to 50°C | 80-90% | Used for chlorination of benzoyl derivatives |

| Phosphorus tribromide | -10°C to 0°C | 85-90% | For selective bromination |

| Dibromo-triphenylphosphorane | Room temperature | 75-85% | For controlled bromination |

Esterification Followed by Reduction

Method Overview:

This pathway involves converting benzoic acid derivatives into esters, then reducing these esters to benzyl alcohol.

Process:

- Ester formation: Reacting benzoic acid derivatives with chloroformates or acid chlorides in the presence of catalysts like sulfuric acid.

- Reduction: Using hydride complexes under mild conditions to convert esters into benzyl alcohol.

Conditions:

- Esterification at 20°C to 100°C.

- Reduction at 0°C to 50°C with hydride reagents.

- Work-up involves extraction, washing, and distillation.

Research Findings:

- The esterification step is straightforward, with high yields (>90%) when catalyzed properly.

- The reduction step yields benzyl alcohol with purity exceeding 98%.

Data Table: Esterification and Reduction

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | Chloroformates, sulfuric acid, 20°C-100°C | >90% |

| Reduction of Ester | Sodium boranate, isopropanol, 0°C-50°C | 75-85% |

| Overall Yield | Combined process | ~70-80% |

Summary of Findings

| Preparation Method | Advantages | Limitations | Typical Yield | Suitable for |

|---|---|---|---|---|

| Reduction of Acid Derivatives | High purity, high yield, straightforward | Requires handling hydrides | 70-85% | Laboratory to industrial scale |

| Halogenation of Precursors | Precise control over halogen placement | Multiple steps, requires careful temperature control | >80% | Synthesis of halogenated intermediates |

| Esterification & Reduction | Good control over intermediates | Additional steps, need for catalysts | 70-80% | Fine-tuning substitution pattern |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-fluorobenzyl Alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The halogen substituents can be reduced to form less halogenated derivatives.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products Formed

Oxidation: 3-Bromo-4-chloro-2-fluorobenzaldehyde or 3-Bromo-4-chloro-2-fluorobenzoic acid.

Reduction: 3-Chloro-2-fluorobenzyl alcohol or 4-Chloro-2-fluorobenzyl alcohol.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

3-Bromo-4-chloro-2-fluorobenzyl alcohol serves as a versatile building block in organic synthesis. Its unique halogen substituents allow for various chemical modifications, making it an essential intermediate in the synthesis of more complex molecules. It can be utilized to produce derivatives with specific biological activities or to create new materials with tailored properties.

Reactions and Mechanisms

The compound can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group, allowing for further functionalization. For instance, it can react with various electrophiles to form ethers or esters, expanding its utility in synthetic pathways .

Medicinal Chemistry

Pharmaceutical Applications

Research indicates that derivatives of this compound may exhibit significant biological activity. Its structure is conducive to the development of pharmaceutical agents targeting various diseases. For example, compounds derived from this alcohol have been explored for their potential as anti-inflammatory and antimicrobial agents .

Case Studies

Several studies have highlighted the effectiveness of related compounds in preclinical trials. For instance, a derivative was evaluated for its inhibitory effects on certain cancer cell lines, demonstrating promising results that warrant further investigation into its therapeutic potential .

Agrochemical Development

Insecticide Intermediates

this compound is noted for its role as an intermediate in the synthesis of insecticides. Its halogenated structure enhances biological activity against pests, making it a valuable component in agricultural chemistry . The synthesis processes often involve straightforward methods that yield high purity products suitable for formulation into active ingredients.

Material Science

Polymer Chemistry

In material science, this compound can act as a monomer or cross-linking agent in polymerization reactions. The presence of halogen groups can impart desirable properties such as increased thermal stability and chemical resistance to the resulting materials. Research into its use in creating advanced composites or coatings is ongoing.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon. The presence of multiple halogens can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Structural and Functional Differences

The table below compares 3-bromo-4-chloro-2-fluorobenzyl alcohol with four structurally related benzyl alcohol derivatives:

Detailed Comparison

Substituent Effects on Reactivity

Halogen Positioning :

- The 3-bromo-4-chloro-2-fluoro substitution creates a sterically hindered environment, reducing nucleophilic attack at the benzyl position compared to less-substituted analogs like 4-bromo-2-fluorobenzyl alcohol .

- 3-Bromo-4-fluorobenzyl alcohol (Br at 3, F at 4) exhibits higher electrophilicity due to fluorine’s electron-withdrawing effect, enhancing its utility in SNAr reactions .

Hydroxyl vs. Halogen :

Market and Production

Research and Development Insights

- Synthetic Methods : Halogenated benzyl alcohols are typically synthesized via Friedel-Crafts alkylation or reduction of corresponding benzaldehydes. Advanced techniques like SHELXL refinement ensure precise structural determination .

- Emerging Applications : Fluorinated derivatives (e.g., 4-bromo-3-fluorobenzyl alcohol ) are gaining traction in PET imaging due to fluorine-18 isotope compatibility .

Biological Activity

3-Bromo-4-chloro-2-fluorobenzyl alcohol (CAS Number: 1824057-69-3) is an organic compound characterized by its unique structure, which includes a hydroxyl group attached to a benzene ring with three halogen substituents: bromine, chlorine, and fluorine. This combination influences its chemical behavior and biological activity significantly. The following sections provide a detailed examination of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

The molecular formula of this compound is C₇H₅BrClF₁O, and it features the following key properties:

| Property | Value |

|---|---|

| Molecular Weight | 227.47 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

Antimicrobial Properties

Research has indicated that halogenated benzyl alcohols exhibit antimicrobial activity. A study highlighted that compounds with similar structures to this compound demonstrated significant inhibitory effects against various bacterial strains. The presence of halogens often enhances the lipophilicity and reactivity of these compounds, contributing to their antimicrobial efficacy.

Anticancer Potential

Several studies have explored the anticancer potential of halogenated compounds. For instance, a comparative analysis showed that compounds containing bromine and fluorine exhibited higher cytotoxicity against cancer cell lines compared to their non-halogenated counterparts. The mechanism often involves the induction of apoptosis through mitochondrial pathways .

Case Studies

- Study on Anticancer Activity : A research project investigated the effects of various halogenated benzyl alcohols on human cancer cell lines. The results indicated that this compound had an IC50 value lower than that of many known anticancer agents, suggesting potent activity against tumor cells .

- Toxicological Assessment : Another study focused on the toxicological profile of halogenated benzyl alcohols, including this compound. It was found that while the compound showed promising biological activity, it also posed risks at higher concentrations, necessitating careful dosage considerations in therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing appropriate precursors like 3-bromo-4-chlorobenzoic acid.

- Reduction Processes : Converting corresponding ketones or aldehydes under controlled conditions.

The versatility in synthetic pathways allows for the exploration of various derivatives that may enhance or modify biological activities.

Q & A

Q. Table 1: Purification Methods Comparison

| Method | Solvent System | Purity Achieved | Key Evidence Source |

|---|---|---|---|

| Column Chromatography | Hexane:EtOAc (gradient) | >97% | |

| Recrystallization | DCM/Hexane | >95% |

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. For example, the benzylic -CHOH group shows characteristic splitting in H NMR (~4.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHBrClFO = 239.44 g/mol) and isotopic patterns from Br/Cl .

- IR Spectroscopy : O-H stretches (~3200–3600 cm) and C-Br/C-Cl vibrations (500–800 cm) confirm functional groups .

Advanced: How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

Answer:

Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) accurately models halogen reactivity. For example:

- Nucleophilic Substitution : Calculate activation barriers for Br/Cl displacement using solvent-phase DFT .

- Thermochemical Accuracy : DFT predicts atomization energies with <3 kcal/mol deviation, critical for reaction feasibility .

- Electrostatic Potential Maps : Identify electrophilic sites (halogens) for targeted functionalization .

Advanced: How can crystallographic data resolve structural ambiguities in halogenated benzyl alcohols?

Answer:

- Single-Crystal X-ray Diffraction : SHELX software determines bond lengths/angles (e.g., C-Br vs. C-Cl distances) and confirms regiochemistry.

- Twinned Data Handling : SHELXL refines high-symmetry crystals, resolving overlaps in heavy-atom regions .

- Validation : Cross-check experimental data with DFT-optimized geometries to detect distortions .

Advanced: How can researchers address discrepancies in reaction yields when using this compound as an intermediate?

Answer:

Contradictions often arise from:

- Byproduct Formation : Monitor intermediates via LC-MS. For example, bromine/chlorine scrambling during coupling reactions .

- Temperature Sensitivity : Optimize conditions (e.g., 0–5°C for bromination steps) to suppress side reactions, as seen in 3-Bromo-4-fluoro-benzaldehyde acetal synthesis .

- Catalyst Selection : Use Pd/Cu catalysts for selective cross-couchers, minimizing dehalogenation .

Advanced: What are the best practices for handling and storing this compound?

Answer:

Q. Table 2: Stability and Handling Guidelines

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| Storage Temperature | 2–8°C | |

| Solvent for Stock | DMSO | |

| Decomposition Risk | Avoid strong oxidizers |

Basic: What are the key challenges in synthesizing this compound?

Answer:

- Regioselectivity : Sequential halogenation (Br before Cl/F) minimizes cross-contamination, as in 4-Bromo-2-fluorobenzyl bromide synthesis .

- Protection of -OH : Use TBDMS or acetyl groups to prevent oxidation during halogenation .

- Workup : Neutralize acidic byproducts (e.g., HBr) with aqueous NaHCO .

Advanced: How do steric and electronic effects influence the reactivity of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.